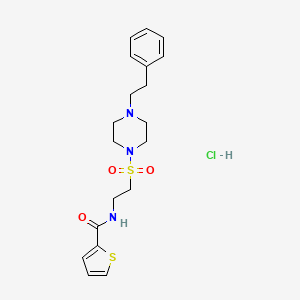
2-Chloro-4-trifluoromethylbenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-trifluoromethylbenzenethiol is an organosulfur compound with the molecular formula C7H4ClF3S and a molecular weight of 212.62 g/mol It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzenethiol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the chlorination of 4-trifluoromethylbenzenethiol using a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 2-Chloro-4-trifluoromethylbenzenethiol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-trifluoromethylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form corresponding sulfides using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in aqueous or organic solvents.
Reduction: LiAlH4, sodium borohydride (NaBH4) in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines, alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Corresponding sulfides.
Substitution: Various substituted benzenethiol derivatives.
Scientific Research Applications
2-Chloro-4-trifluoromethylbenzenethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-4-trifluoromethylbenzenethiol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzenethiol: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4-Trifluoromethylbenzenethiol:
2-Chloro-4-methylbenzenethiol: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.
Uniqueness
2-Chloro-4-trifluoromethylbenzenethiol is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These functional groups can influence its solubility, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3S/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXXAMORSGVFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2931373.png)

![3-(3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2931375.png)
![3-(5-(1-Methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2931376.png)

![(E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2931380.png)
![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2931381.png)

![3,3-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide](/img/structure/B2931389.png)

![6-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2931392.png)

![1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane](/img/structure/B2931394.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2931395.png)
